molecular formula C19H20ClN B12047155 Desmethylcyclobenzaprine-d3 (hydrochloride)

Desmethylcyclobenzaprine-d3 (hydrochloride)

Cat. No.: B12047155
M. Wt: 300.8 g/mol
InChI Key: UZMPCPFDZYTEJG-NIIDSAIPSA-N
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Description

Desmethylcyclobenzaprine-d3 (hydrochloride) is a deuterium-labeled derivative of Desmethylcyclobenzaprine (hydrochloride). It is primarily used as a reference standard in scientific research. Desmethylcyclobenzaprine is the major urinary metabolite of the skeletal muscle relaxant cyclobenzaprine, which is used to relieve skeletal muscle spasms and associated pain from acute musculoskeletal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylcyclobenzaprine-d3 (hydrochloride) involves the deuteration of Desmethylcyclobenzaprine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to create the deuterium-labeled compound. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Desmethylcyclobenzaprine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Desmethylcyclobenzaprine-d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Desmethylcyclobenzaprine-d3 (hydrochloride) is widely used in scientific research, including:

Mechanism of Action

The exact mechanism of action of Desmethylcyclobenzaprine-d3 (hydrochloride) is not fully elucidated. it is known that cyclobenzaprine, the parent compound, acts as a centrally-acting muscle relaxant. It works on the brainstem to reduce muscle spasms of local origin without interfering with muscle function . The deuterium-labeled derivative is used primarily for research purposes to study the pharmacokinetics and metabolic pathways of cyclobenzaprine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethylcyclobenzaprine-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for precise quantitation and tracking in metabolic studies. This labeling provides a distinct advantage in research applications, enabling scientists to study the pharmacokinetics and metabolic pathways of cyclobenzaprine with greater accuracy .

Properties

Molecular Formula

C19H20ClN

Molecular Weight

300.8 g/mol

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H/i1D3;

InChI Key

UZMPCPFDZYTEJG-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Origin of Product

United States

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